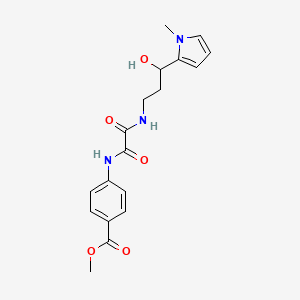

methyl 4-(2-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)amino)-2-oxoacetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, methyl 4-(2-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)amino)-2-oxoacetamido)benzoate, appears to be a complex molecule that may be synthesized through the use of multifunctional reagents and subsequent transformations. The molecule contains several functional groups, including an ester, amide, and a substituted pyrrole, which suggests that it could be synthesized through a multi-step reaction sequence involving these functionalities.

Synthesis Analysis

The synthesis of related compounds often involves the use of multifunctional reagents that can introduce various functional groups into a molecule. For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate has been used as a reagent for the preparation of substituted pyrroles and other heterocyclic systems . Similarly, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate has been transformed into derivatives of pyrrole . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents at the relevant positions on the pyrrole ring and further elaborating the molecule through selective transformations.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple rings and functional groups. The presence of a 1-methyl-1H-pyrrol-2-yl group indicates a substituted pyrrole, which is a common structural motif in heterocyclic chemistry and is known to be synthesized through reactions involving multifunctional reagents . The overall molecular architecture would be expected to influence the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

The compound's functional groups suggest that it could undergo a variety of chemical reactions. For example, the ester group could be involved in hydrolysis or transesterification reactions, while the amide could participate in amidation or deprotection reactions. The substituted pyrrole could engage in electrophilic substitution reactions or serve as a nucleophile in coupling reactions. The synthesis of similar heterocyclic systems often involves reactions such as cyclization and condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of polar functional groups like the ester and amide would likely confer some degree of solubility in polar solvents. The compound's melting point, boiling point, and stability would be determined by the nature of its constituent groups and the overall molecular conformation. The substituted pyrrole could contribute to the compound's UV-Vis absorption characteristics, potentially making it useful for spectroscopic analysis.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Chemical Synthesis : The compound has been used in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic systems. These systems play a significant role in the development of pharmaceuticals and other bioactive molecules. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, has been utilized for the synthesis of various heterocyclic structures including pyrido[1,2-a]pyrimidin-4-ones, which are crucial for medicinal chemistry applications (Selič, Grdadolnik, & Stanovnik, 1997).

Oxindole Synthesis : The compound has been involved in oxindole synthesis via palladium-catalyzed CH functionalization, showcasing its importance in creating complex organic structures. Such methodologies are pivotal in the synthesis of natural products and pharmaceutical compounds (Magano, Kiser, Shine, & Chen, 2014).

Antioxidant Activity : Derivatives of the chemical have been synthesized and evaluated for antioxidant activity. This is crucial for discovering new compounds that can mitigate oxidative stress, a factor in many chronic diseases. For example, polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives exhibit promising radical scavenger capabilities, comparable to those of conventional antioxidants (Nguyen et al., 2022).

Chemical Transformations

- Intramolecular Cycloaddition : The compound has been synthesized through intramolecular cycloaddition reactions, demonstrating its versatility in chemical transformations. Such reactions are fundamental in the construction of cyclic compounds, which are prevalent in bioactive molecules (He, 2010).

properties

IUPAC Name |

methyl 4-[[2-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]amino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5/c1-21-11-3-4-14(21)15(22)9-10-19-16(23)17(24)20-13-7-5-12(6-8-13)18(25)26-2/h3-8,11,15,22H,9-10H2,1-2H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZAXETUUXPIJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2500726.png)

![7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2500732.png)

![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2500733.png)

![1-(2,5-dimethylbenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500742.png)

![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2500747.png)